molecular formula C12H15Cl2NO B537722 3,4-dichloro-N-(pentan-2-yl)benzamide CAS No. 7497-07-6

3,4-dichloro-N-(pentan-2-yl)benzamide

Cat. No. B537722
CAS RN: 7497-07-6
M. Wt: 260.16 g/mol
InChI Key: ARDYECYBETXQFD-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(pentan-2-yl)benzamide is a chemical compound with the molecular formula C12H15Cl2NO . It is also known as NSC405020 .


Molecular Structure Analysis

The molecular structure of 3,4-dichloro-N-(pentan-2-yl)benzamide is defined by its IUPAC name and InChI code: 1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3 (H,15,16) . The molecular weight is 260.16 .


Physical And Chemical Properties Analysis

The physical form of 3,4-dichloro-N-(pentan-2-yl)benzamide is solid . It should be stored in a dry room at normal temperature .

Scientific Research Applications

Photocatalytic Degradation Studies

3,4-Dichloro-N-(pentan-2-yl)benzamide has been studied in the context of photocatalytic degradation. In a study by Torimoto et al. (1996), the photodecomposition of a structurally similar compound, 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide (propyzamide), was investigated. This research focused on using TiO2-loaded adsorbent supports as photocatalysts, enhancing the rate of mineralization of propyzamide and reducing the concentration of toxic intermediates in the solution. This implies potential applications in environmental remediation and pollution control (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Nanocomposite Fabrication

Another application area is in the fabrication of nanocomposites. Seyedjamali and Pirisedigh (2012) synthesized a new diamine monomer, structurally similar to 3,4-dichloro-N-(pentan-2-yl)benzamide, for the sol–gel fabrication of polyimide (PI)/titania nanohybrid films. This study demonstrated how the unique design of the diamine monomer improved the flexibility of the resulting PI matrixes and effectively surrounded nanoparticles, leading to high thermal stability and UV–vis absorption efficiency in the nanocomposites (Seyedjamali & Pirisedigh, 2012).

Antimicrobial and Antitumor Agents

Additionally, derivatives of benzamide, like 3,4-dichloro-N-(pentan-2-yl)benzamide, have been explored for their antimicrobial and antitumor properties. Özden et al. (2004) synthesized a series of benzamides and evaluated their antibacterial and antifungal activities, finding that some compounds inhibited bacterial growth with low MIC values (Özden, Karatas, Yıldız, & Göker, 2004). Yoshida et al. (2005) designed and synthesized a biologically stable benzamide derivative which showed significant in vivo inhibitory effect on tumor growth (Yoshida et al., 2005).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It is recommended to handle the compound with care, wearing protective gloves and eye/face protection .

properties

IUPAC Name

3,4-dichloro-N-pentan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDYECYBETXQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323865
Record name NSC 405020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(pentan-2-yl)benzamide

CAS RN

7497-07-6
Record name 7497-07-6
Source DTP/NCI
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Record name NSC 405020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7497-07-6
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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